REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8]COC)[C:3]=1[C:12](=[O:14])[CH3:13].Cl>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[C:12](=[O:14])[CH3:13]
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Name
|
|
Quantity
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38 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC=C1)OCOC)C(C)=O
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Name
|
|
Quantity
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35 g
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Type
|
reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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380 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
|
CUSTOM
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Details
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with stirring, for 3 h at 65° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to react
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
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Type
|
CUSTOM
|
Details
|
The organic phase was separated
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Type
|
CUSTOM
|
Details
|
dried
|
Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |